2-Fluoro-N,4-dimethylbenzamide, a compound with the molecular formula , is an aromatic amide featuring a fluorine atom at the ortho position relative to the amide group and two methyl groups at the para position. This structure contributes to its unique chemical properties and potential applications in various scientific fields.
The compound can be synthesized through various chemical methods, including microwave-assisted synthesis and conventional heating techniques. It has been discussed in multiple scientific publications and patents, indicating its relevance in organic chemistry and potential pharmaceutical applications .
2-Fluoro-N,4-dimethylbenzamide belongs to the class of benzamides, which are derivatives of benzoic acid containing an amine functional group. Its classification also includes halogenated compounds due to the presence of fluorine.
The synthesis of 2-fluoro-N,4-dimethylbenzamide typically involves several steps:
The molecular structure of 2-fluoro-N,4-dimethylbenzamide can be represented using various structural notations:
XCHMCOKGGKGSPB-UHFFFAOYSA-N
CC1=CC(=C(C=C1)C(=O)N(C)F)C
2-Fluoro-N,4-dimethylbenzamide can undergo several types of chemical reactions:
The mechanism by which 2-fluoro-N,4-dimethylbenzamide exerts its effects involves interactions with specific biological targets:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
2-Fluoro-N,4-dimethylbenzamide has several applications:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2